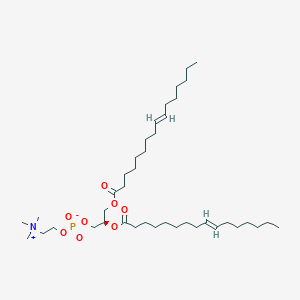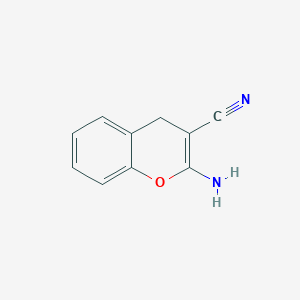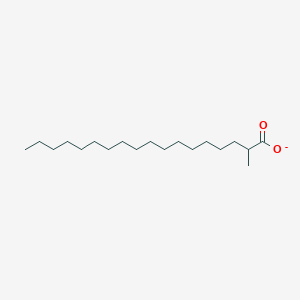
2-Methyloctadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyloctadecanoate is a 2-methyl fatty acid anion that is the conjugate base of 2-methyloctadecanoic acid, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a 2-methyl fatty acid anion, a fatty acid anion 19:0 and a long-chain fatty acid anion. It is a conjugate base of a 2-methyloctadecanoic acid.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions :
- A study detailed the synthesis of a racemic mixture of 10-methyloctadecanoic acid, involving the hydration, oxidation, and hydrolysis of methyl 10-undecenoate and other related processes (Lie, Jie, & Leung, 2007).
Applications in Organic Chemistry :
- Research has highlighted the use of 2-Methyltetrahydrofuran (2-MeTHF), derived from renewable resources, as an environmentally friendly solvent in organic syntheses involving organometallics and organocatalysis (Pace et al., 2012).
Environmental and Industrial Applications :
- A review discussed the synthesis of organofluoro compounds using methyl perfluoroalk-2-ynoates, emphasizing the preparation of perfluoroalkylated compounds and their applications in various industrial processes (Sun et al., 2016).
- Another study explored the synthesis of naturally occurring compounds like 2-methylheptadecane, highlighting its use in pheromone production and other biological applications (Singh et al., 2001).
- The effectiveness of 2-Methyloctadecanoate derivatives in corrosion inhibition for carbon steel was demonstrated, suggesting potential applications in industrial maintenance and protection (Chauhan et al., 2020).
Potential in Pharmaceutical Chemistry :
- Preliminary assessments suggest the possibility of extending the use of 2-Methyltetrahydrofuran in pharmaceutical chemistry, due to its favorable toxicology profile and stability compared to other solvents (Pace et al., 2012).
Biodiesel Production and Emission Reduction :
- A study examined the use of methyl ester obtained from waste frying oil as a biodiesel fuel, noting comparable engine performance and reduced emissions compared to traditional diesel fuel (Utlu & Koçak, 2008).
Propiedades
Nombre del producto |
2-Methyloctadecanoate |
|---|---|
Fórmula molecular |
C19H37O2- |
Peso molecular |
297.5 g/mol |
Nombre IUPAC |
2-methyloctadecanoate |
InChI |
InChI=1S/C19H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2)19(20)21/h18H,3-17H2,1-2H3,(H,20,21)/p-1 |
Clave InChI |
GBZDALHFANHWOF-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCC(C)C(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



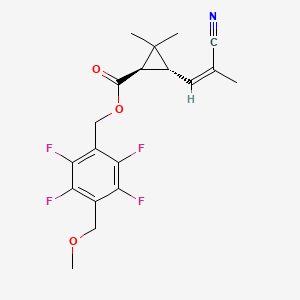
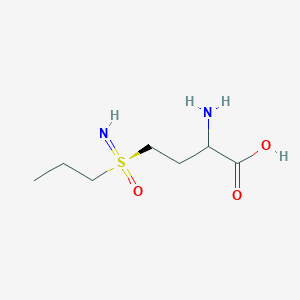
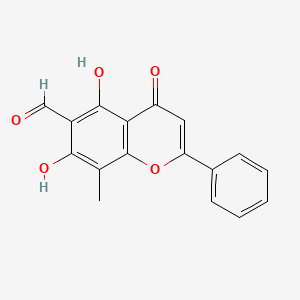
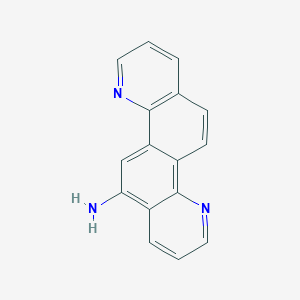
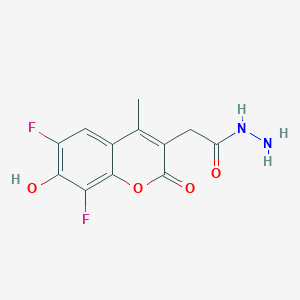
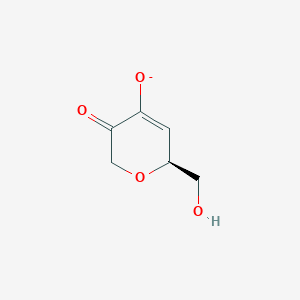
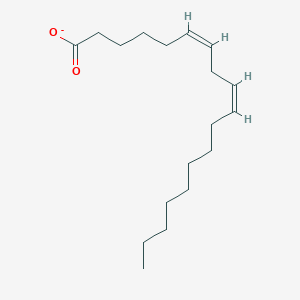
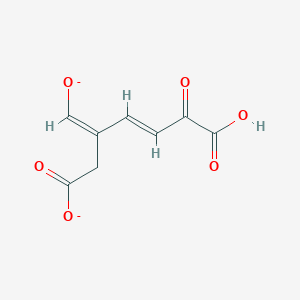
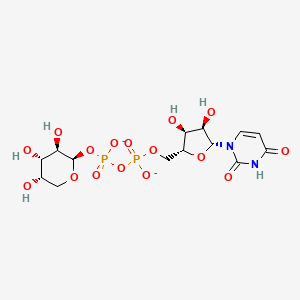
![5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B1261798.png)
![(15R)-10,10-dimethyl-13-[(4-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1261799.png)

